molecular formula C14H13BrN4O2S B2536910 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile CAS No. 2415551-97-0

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

Cat. No. B2536910
CAS RN: 2415551-97-0
M. Wt: 381.25
InChI Key: YFSZNQAAQNXKBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile” is defined by its molecular formula C14H13BrN4O2S. For a more detailed analysis, one would need to refer to the compound’s spectroscopic data, such as NMR and IR spectra .

Scientific Research Applications

Chemical Modification and Synthesis

  • Chemical Modification for Antibacterial Activity : Chemical modifications of sulfazecin, including 2-azetidinone derivatives, have been explored to enhance antibacterial activity. The introduction of various substituents, notably the carbamoyloxymethyl group, has shown promising effects on antibacterial efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).
  • Synthesis Starting from Epoxysuccinic Acid : Efficient synthetic pathways have been developed for 2-azetidinone derivatives, showcasing potent antibacterial activity against Gram-negative bacteria, using (2R, 3R)-epoxysuccinic acid as a starting material (Sendai et al., 1985).

Reactivity and Transformation

  • Solvent-Controlled Transformation : The reactivity of 2-bromomethyl-2-methylaziridines, which are structurally similar to the compound , demonstrates solvent-dependent behavior, enabling selective formation of functionalized aziridines or azetidines (Stankovic et al., 2012).
  • 4-Endo-Trig Cyclization Processes : The use of bis(collidine)bromine(I) hexafluorophosphate as a reagent in methylene chloride leads to the diastereospecific formation of 2-oxetanones and 2-azetidinones, highlighting a novel approach for synthesizing these compounds (Homsi & Rousseau, 1999).

Biological and Pharmacological Potency

  • Antibacterial and Antimicrobial Activities : Substituted azetidinones, including those similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).
  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, displaying promising results in cytotoxic and inhibition assays (Rahmouni et al., 2016).

Herbicide Resistance

  • Herbicide Resistance in Transgenic Plants : A gene encoding a specific nitrilase, which converts bromoxynil (a compound similar to the one ) to a metabolite, has been cloned and expressed in transgenic tobacco plants, conferring resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker et al., 1988).

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2S/c15-13-6-17-18(10-13)7-11-8-19(9-11)22(20,21)14-4-2-1-3-12(14)5-16/h1-4,6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSZNQAAQNXKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

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